molecular formula C20H25N3O4S B12462229 3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide

3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide

Cat. No.: B12462229
M. Wt: 403.5 g/mol
InChI Key: AEZCAJAUIBGXHQ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzamide core substituted with ethoxy groups and a pyridinylmethylcarbamothioyl moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

    Introduction of the Pyridinylmethylcarbamothioyl Group: The pyridinylmethylcarbamothioyl group is introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with pyridin-3-ylmethyl isothiocyanate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide and pyridinylmethylcarbamothioyl groups can be reduced to their respective amines and thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4,5-triethoxybenzylamine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential anticancer properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. The pyridine moiety may interact with the active site of these enzymes, leading to the disruption of their function and ultimately inducing cell death.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-(pyridin-3-ylmethyl)benzamide: Lacks the carbamothioyl group, which may affect its biological activity.

Uniqueness

3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is unique due to the presence of both ethoxy groups and a pyridinylmethylcarbamothioyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-(pyridin-3-ylmethylcarbamothioyl)benzamide

InChI

InChI=1S/C20H25N3O4S/c1-4-25-16-10-15(11-17(26-5-2)18(16)27-6-3)19(24)23-20(28)22-13-14-8-7-9-21-12-14/h7-12H,4-6,13H2,1-3H3,(H2,22,23,24,28)

InChI Key

AEZCAJAUIBGXHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NCC2=CN=CC=C2

Origin of Product

United States

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